Tributyltin linoleate

Description

Contextualization of Organotin Compounds in Environmental Research

Organotin compounds, characterized by at least one tin-carbon bond, have been a subject of significant environmental research due to their widespread industrial use and subsequent environmental contamination. researchgate.netguilan.ac.ir These synthetic organometallic chemicals have seen a global production increase over the last 50 years, leading to their presence in various ecosystems. researchgate.net While inorganic tin is generally considered non-toxic, the toxicity of organotin compounds varies depending on the number and nature of the organic groups attached to the tin atom. researchgate.net Some organotins exhibit high toxicity to a range of organisms even at very low concentrations. researchgate.net

The high biological activity of certain organotin compounds has resulted in detrimental impacts on aquatic ecosystems, making them ubiquitous environmental contaminants. nih.gov Their use in industries such as plastics as thermal and photostability enhancers, and as biocides in insecticides and preservatives, has contributed to their release into the environment, particularly in aquatic systems. researchgate.net Organotin compounds can leach from products like PVC pipes (B44673) and food packaging, contaminating drinking water, sewage, and food sources. researchgate.net Due to their toxic properties, tendency to accumulate in living organisms, and slow degradation, organotins are considered a dangerous group of organic pollutants in the marine environment. pjoes.com Consequently, the development of sensitive analytical techniques for their detection in environmental samples has been a key area of research. researchgate.net

Historical Trajectory of Tributyltin Compounds and Their Diverse Applications (Pre-Regulation)

Tributyltin (TBT) compounds, a subgroup of organotins, have a notable history of diverse applications before facing stringent regulations. The biocidal properties of TBT were first recognized in the 1950s. wikipedia.org This discovery led to their extensive use in various sectors.

The most prominent application of TBT was as a biocide in antifouling paints for marine vessels, a practice that began in the 1960s. wikipedia.orgeuropa.eu These paints slowly leached TBT into the water, effectively preventing the growth of marine organisms on ship hulls, which improved performance and fuel efficiency. wikipedia.orgontosight.ai By the mid-1960s, TBT-based paints had become the most popular antifouling solution globally. wikipedia.org

Beyond marine applications, TBT compounds were utilized as wood preservatives, fungicides in textiles, and slimicides in industrial processes and on masonry. wikipedia.orgmst.dk They were also incorporated into fertilizers and used as stabilizers in polyvinyl chlorides (PVC). wikipedia.org This widespread use meant that traces of TBT could be found in a variety of consumer products, including textile fabrics and plastic polymers. wikipedia.orgmst.dk The production of dibutyltin (B87310) and tributyltin compounds commenced in the late 1940s, and by the 1960s, industrial production based on these compounds saw intense development. pjoes.comeuropa.eu

The timeline below highlights key milestones in the application of TBT compounds before significant international regulations were enforced.

| Time Period | Key Developments and Applications |

| Late 1940s | Production of dibutyltin and tributyltin compounds begins. pjoes.comeuropa.eu |

| 1950s | The biocidal properties of TBT are discovered in the Netherlands. wikipedia.org |

| 1960s | TBT begins to be used in marine antifouling paints. wikipedia.orgeuropa.eu |

| Mid-1960s | TBT-based paints become the leading antifouling product worldwide. wikipedia.org |

| 1970s | Widespread use of TBT-based paints by the shipping industry and small boat owners. europa.eu |

The effectiveness and relatively low cost of TBT compounds contributed to their rapid adoption across these various industries. europa.eu However, the very properties that made them effective biocides also led to significant environmental concerns and eventual regulation.

Identification of Tributyltin Linoleate (B1235992) as a Specific Derivative within the Tributyltin Family

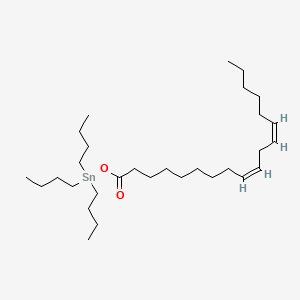

Tributyltin linoleate is an organotin compound and a specific derivative within the larger tributyltin (TBT) family. ontosight.aiiscientific.org Compounds in the TBT family are characterized by the presence of three butyl groups covalently bonded to a tin atom, with the general formula (n-C₄H₉)₃Sn-X, where X represents an anionic group. wikipedia.orginchem.org In the case of tributyltin linoleate, the 'X' is the linoleate anion, derived from linoleic acid. pic.intinchem.org

The chemical formula for tributyltin linoleate is C₃₀H₅₈O₂Sn. ontosight.aipic.int It is identified by the CAS number 24124-25-2. pic.intinchem.org

Tributyltin linoleate is one of several industrially important TBT derivatives, alongside others such as:

Tributyltin oxide (TBTO)

Tributyltin benzoate (B1203000) (TBTB)

Tributyltin chloride (TBTCl)

Tributyltin fluoride (B91410) (TBTF)

Tributyltin methacrylate (B99206) (TBTM)

Tributyltin naphthenate (TBTN) iscientific.orginchem.orgpic.inthealthandenvironment.org

Like other TBT compounds, tributyltin linoleate has been utilized for its biocidal properties, serving as a fungicide, bactericide, and antifouling agent. ontosight.ai Its application in marine coatings was intended to prevent the settlement of algae and other organisms on ship hulls. ontosight.ai The shared tributyltin cation is the active component responsible for the biocidal activity across all TBT derivatives.

The table below provides a summary of key identifiers for Tributyltin Linoleate.

| Identifier | Value |

| Chemical Name | Tributyltin linoleate pic.intinchem.org |

| Synonym | TBTL; Tributyl-(1-oxo-9,12-octadecadienyl)oxy-stannane inchem.org |

| CAS Number | 24124-25-2 pic.intinchem.org |

| Chemical Formula | C₃₀H₅₈O₂Sn ontosight.aipic.int |

| Parent Compound | Tributyltin (TBT) iscientific.org |

Overview of Research Significance and Persistent Environmental Concerns

The research significance of tributyltin linoleate and the broader class of TBT compounds stems directly from their persistent and toxic nature in the environment. iscientific.org Despite regulations restricting their use, these compounds continue to be a critical issue due to their longevity in ecosystems. guilan.ac.irtandfonline.com

A primary concern is the high toxicity of TBT to a wide range of non-target aquatic organisms, including algae, zooplankton, mollusks, and some fish species, even at extremely low concentrations. iscientific.orggnest.org This has led to well-documented ecological impacts, such as imposex—the development of male characteristics in female gastropods—which has caused population declines and local extinctions of mollusk species. iscientific.orgices.dk

TBT compounds exhibit a high propensity to bioaccumulate in organisms due to their fat-solubility and can be biomagnified through the food chain. wikipedia.orghealthandenvironment.org They adsorb strongly to sediment particles, where they can persist for long periods, acting as a long-term source of contamination. mst.dktandfonline.com High concentrations of TBT are often found in the water and sediments of harbors, marinas, and shipping lanes. pjoes.comgnest.org

The persistence of TBT in the environment is a key research focus. Estimates of its half-life vary widely, but it is acknowledged that TBT and its degradation products, dibutyltin (DBT) and monobutyltin (B1198712) (MBT), can remain in aquatic systems for many years. pic.intices.dk This persistence necessitates ongoing monitoring and research into the long-term effects and fate of these compounds.

Furthermore, TBT compounds are recognized as endocrine disruptors, which adds another layer of concern regarding their potential impacts on wildlife and, by extension, human health through the consumption of contaminated seafood. ontosight.aiiscientific.org The potential for human health risks from dietary exposure to TBT in contaminated fish and shellfish has been identified as a significant issue. pic.inthealthandenvironment.org

The global nature of shipping meant that TBT contamination became a worldwide problem, leading to international regulations. The International Maritime Organization (IMO) implemented a global ban on the application of organotin compounds as biocides in antifouling systems on ships, which came into full effect in 2008. wikipedia.orgices.dk However, the legacy of their extensive use means that TBT compounds remain a significant environmental challenge, driving continued research into their detection, remediation, and the recovery of affected ecosystems. tandfonline.comgnest.org

Properties

IUPAC Name |

tributylstannyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1/b7-6-,10-9-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDCESVOFOYWTJ-YLLHCXABSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047506 | |

| Record name | Tributyltin linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24124-25-2 | |

| Record name | Tributyltin linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24124-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024124252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z,Z)-tributyl(octadeca-9,12-dienoyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SDG05MN76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Structural Elucidation of Tributyltin Linoleate

Chemical Synthesis Pathways for Tributyltin Derivatives

The synthesis of tributyltin linoleate (B1235992), a tributyltin carboxylate, is typically achieved through the reaction of a suitable tributyltin precursor with linoleic acid. One common and effective method involves the esterification reaction between bis(tributyltin) oxide ((Bu₃Sn)₂O) and linoleic acid. In this reaction, the carboxylic acid group of linoleic acid reacts with the tin oxide to form the tributyltin ester and water as a byproduct. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

Another synthetic route involves the reaction of tributyltin chloride (Bu₃SnCl) with the sodium or potassium salt of linoleic acid. This nucleophilic substitution reaction results in the formation of tributyltin linoleate and the corresponding alkali metal chloride salt, which can be removed from the reaction mixture.

A further method utilizes tributyltin methoxide (B1231860) (Bu₃SnOMe) as a precursor. This compound readily reacts with carboxylic acids, such as linoleic acid, to yield the desired tributyltin carboxylate and methanol (B129727). This pathway is valued for its clean conversion and the ease of removing the volatile methanol byproduct. The general reaction for the synthesis of tributyltin(IV) compounds from ligand precursors often involves a deprotonation step followed by reaction with the organotin precursor. nih.gov For instance, tributyltin(IV) complexes can be synthesized by first deprotonating a suitable ligand with a base like potassium hydroxide (B78521) (KOH) in a solvent such as methanol, followed by the removal of the solvent and subsequent reaction with the tributyltin compound. nih.gov

These synthetic strategies are fundamental in organotin chemistry and provide versatile pathways to a wide range of tributyltin derivatives with various functional properties.

Spectroscopic and Chromatographic Techniques for Structural Characterization

The definitive identification and structural confirmation of tributyltin linoleate rely on a combination of advanced spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, purity, and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

¹H NMR spectroscopy is used to identify the protons in the butyl chains and the linoleate moiety. Specific chemical shifts and coupling patterns confirm the presence of the tributyltin group and the long alkyl chain of the linoleic acid, including its characteristic double bonds. mdpi.com

¹³C NMR provides information on the carbon skeleton of the entire molecule. The chemical shifts of the carbon atoms directly bonded to the tin atom are particularly informative. mdpi.comresearchgate.net

¹¹⁹Sn NMR is a powerful tool specific to organotin compounds, offering direct insight into the coordination environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus can indicate the coordination number and geometry at the tin center. nih.gov

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), is essential for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of tributyltin linoleate would show a molecular ion peak corresponding to its mass, as well as characteristic fragment ions resulting from the loss of butyl groups or the cleavage of the ester bond. The presence of multiple stable isotopes of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, etc.) results in a distinctive isotopic cluster pattern in the mass spectrum, which is a clear indicator of a tin-containing compound. labrulez.comchromatographyonline.com

Gas Chromatography (GC) is the primary technique for separating tributyltin compounds from complex mixtures. scispace.com Due to the relatively low volatility of tributyltin linoleate, a derivatization step is often required prior to analysis (see Section 2.4). researchgate.netkuleuven.be When coupled with detectors like a Flame Photometric Detector (FPD) or a mass spectrometer, GC provides both qualitative and quantitative analysis. pjoes.comnih.gov High-resolution capillary columns are used to achieve excellent separation of different organotin species. acs.org

The table below summarizes the key analytical techniques used for characterization.

| Analytical Technique | Information Provided |

| ¹H NMR | Confirms the presence and structure of proton-containing functional groups (butyl chains, linoleate backbone). mdpi.com |

| ¹³C NMR | Details the carbon framework of the molecule and the bonding environment of each carbon atom. researchgate.net |

| ¹¹⁹Sn NMR | Provides direct information about the chemical environment and coordination of the tin atom. nih.gov |

| GC-MS | Separates the compound from mixtures and provides its molecular weight and fragmentation pattern for identification. labrulez.com |

| GC-FPD | Offers sensitive and selective detection of tin-containing compounds separated by GC. pjoes.comnih.gov |

Isotopic Labeling Approaches for Mechanistic Studies of Chemical Transformation

Isotopic labeling is a sophisticated technique used to trace the path of atoms through chemical reactions, providing invaluable insights into reaction mechanisms and metabolic pathways. wikipedia.org In the context of tributyltin linoleate and other organotin compounds, stable isotopes of elements like carbon (¹³C), hydrogen (²H or D), and tin (e.g., ¹¹⁷Sn, ¹¹⁹Sn) are employed as tracers. researchgate.netresearchgate.net

By strategically replacing an atom in a reactant molecule with its heavier, non-radioactive isotope, researchers can follow the labeled atom's journey into the final products. wikipedia.org For example, synthesizing tributyltin linoleate using linoleic acid labeled with ¹³C at a specific position in its carbon chain would allow scientists to track how that part of the molecule behaves during subsequent degradation or transformation reactions. The position of the ¹³C label in the products can be precisely determined using techniques like Mass Spectrometry or NMR spectroscopy. researchgate.netwikipedia.org

Another critical application of isotopic labeling in organotin analysis is isotope dilution analysis . This is a highly accurate quantification method where a known amount of an isotopically labeled version of the target analyte (e.g., tributyltin with a ¹¹⁷Sn isotope instead of the more abundant ¹²⁰Sn) is added to a sample as an internal standard. researchgate.net Because the labeled standard is chemically identical to the natural analyte, it experiences the same losses during sample extraction and preparation. By measuring the ratio of the natural analyte to the labeled standard in the final analysis (typically by GC-MS), the initial concentration of the analyte in the sample can be calculated with very high precision, correcting for any procedural inefficiencies. researchgate.net

Furthermore, studying the fractionation of tin's natural magnetic (¹¹⁷Sn, ¹¹⁹Sn) and non-magnetic isotopes during certain chemical reactions, such as photolysis, can reveal details about the reaction intermediates and pathways, a phenomenon known as the magnetic isotope effect. researchgate.net

Derivatization Strategies for Enhanced Analytical Resolution and Volatility

For the analysis of many organotin compounds by gas chromatography (GC), a critical step known as derivatization is often mandatory. kuleuven.be Ionic organotin species, including tributyltin which can be present as a cation, are typically polar and have low volatility, making them unsuitable for direct GC analysis. labrulez.comscispace.com Derivatization converts these polar analytes into more volatile and thermally stable forms that can easily pass through a GC column. researchgate.net

The most common derivatization strategies for organotin compounds involve alkylation or hydride generation.

Alkylation with Grignard Reagents : This is a widely used and robust method. It involves reacting the organotin compound with a Grignard reagent (RMgX, where R is an alkyl group like methyl, ethyl, or pentyl, and X is a halide). scispace.comnih.gov For instance, reacting tributyltin with pentylmagnesium bromide (C₅H₁₁MgBr) converts it to the fully alkylated and more volatile tributylpentyltin. nih.gov The choice of Grignard reagent can be optimized to avoid co-elution with other compounds in the sample. This method generally provides high yields and good reproducibility. researchgate.net However, Grignard reagents are highly reactive and require strictly anhydrous (water-free) conditions and careful handling. researchgate.net

Ethylation with Sodium Tetraethylborate (NaBEt₄) : This has become a popular alternative to Grignard derivatization, particularly for aqueous samples. labrulez.comscispace.com NaBEt₄ is an in-situ derivatizing agent that reacts with organotin compounds in the sample matrix to form their ethylated derivatives. pjoes.com This method is advantageous because it can be performed directly in aqueous solutions, often combining derivatization and extraction into a single step. researchgate.net

The following table compares the two primary derivatization methods.

| Derivatization Method | Reagent Example | Advantages | Disadvantages |

| Grignard Alkylation | Pentylmagnesium bromide (C₅H₁₁MgBr) | High derivatization yields and reproducibility. researchgate.netnih.gov | Requires strictly anhydrous conditions; reagent is hazardous and reacts violently with water. researchgate.net |

| Ethylation | Sodium tetraethylborate (NaBEt₄) | Can be performed in aqueous solutions (in-situ); convenient and easy to use. labrulez.compjoes.com | Potential for interferences from sulfur-containing compounds. researchgate.net |

These derivatization strategies are essential for enabling the sensitive and specific analysis of tributyltin and its related compounds in various matrices by GC-based methods. kuleuven.be

Environmental Distribution, Persistence, and Transport Dynamics of Tributyltin Linoleate and Its Analogues

Sorption and Desorption Processes in Aquatic and Sedimentary Matrices

The transport and fate of tributyltin in aquatic systems are largely governed by its sorption and desorption behavior. Due to its low water solubility and lipophilic nature, TBT has a strong affinity for particulate matter. who.intinchem.org It is estimated that between 10% and 95% of TBT introduced into the water column becomes adsorbed onto suspended particles. who.int This partitioning behavior is a critical process that influences its distribution and bioavailability.

The sorption of TBT to sediments is generally well-described by linear sorption isotherms, with distribution coefficients (Kd) indicating a high tendency to move from the dissolved phase to being bound to sediment particles. gnest.org However, the disappearance of TBT from the water column is primarily due to degradation rather than desorption from these particles. who.int

Several factors influence the extent of TBT sorption. Research has shown that sediment organic carbon content and particle size are significant determinants of sorption behavior. gnest.org The process is complex and can be influenced by the specific chemical species of TBT present, which in turn is affected by the surrounding environmental conditions.

The desorption of TBT from contaminated sediments is a slow process, which contributes to the long-term contamination of these environmental sinks. This suggests that aging effects may reduce the reversibility of sorption, making the release of TBT back into the water column a prolonged phenomenon. gnest.org

Environmental Compartmentalization: Water Column, Sediment, and Biota Distribution Patterns

Once introduced into the aquatic environment, tributyltin partitions among the water column, sediment, and biota. The majority of TBT is found associated with suspended particles and, ultimately, the sediment, which acts as the primary reservoir for this contaminant. helcom.fi

High concentrations of TBT in water, sediment, and biota are typically found in areas with significant boating and shipping activity, such as marinas, harbors, and dry docks. inchem.org The degree of tidal flushing and the turbidity of the water also play a role in the observed concentrations. inchem.org

The following table summarizes the distribution of tributyltin concentrations found in various environmental compartments:

| Environmental Compartment | Reported Concentration Range |

| Seawater and Estuaries | up to 1.58 µg/L |

| Freshwater | up to 7.1 µg/L |

| Coastal Sediments | up to 26,300 µg/kg |

| Freshwater Sediments | up to 3,700 µg/kg |

| Bivalves | up to 6.39 mg/kg |

| Gastropods | up to 1.92 mg/kg |

| Fish | up to 11 mg/kg |

Data sourced from WHO (1990) inchem.org

Bioaccumulation of TBT is a significant concern, particularly in organisms that have a low capacity for metabolizing the compound. Due to its lipophilic nature, TBT can accumulate in the fatty tissues of aquatic organisms.

Long-Term Persistence and Reservoir Formation in Sediments

Tributyltin compounds are known for their persistence in the environment, especially within sediments. pic.int While the half-life of TBT in the water column can range from a few days to several weeks, it can persist in sediments for several years. pic.int This long-term persistence leads to the formation of a significant reservoir of TBT in sedimentary environments.

Even with regulations restricting the use of TBT-based antifouling paints, the historical contamination of sediments means that they can continue to act as a source of TBT to the overlying water for extended periods. pic.int In some locations, TBT concentrations in marine sediments may remain above chronic toxicity thresholds for many years to come. pic.int Monitoring of freshwater sediments has shown that TBT can be found at similar concentrations to those detected a decade earlier, indicating its high persistence. pic.int

The resuspension of contaminated sediments, for example during dredging activities, can remobilize TBT, reintroducing it into the water column and making it available for biological uptake. helcom.fi

Influencing Factors on Environmental Mobility (e.g., pH, Salinity, Particulate Matter, Temperature, Dissolved Organic Matter)

The environmental mobility of tributyltin is influenced by a variety of physicochemical factors:

pH: The pH of the water can affect the speciation of TBT and its sorption to sediments.

Salinity: Salinity can influence the adsorption of TBT onto particles. who.int

Particulate Matter: The nature, size, and amount of suspended particles are critical in determining the extent of TBT adsorption. who.int TBT readily adsorbs to particulate matter, which affects its transport and deposition.

Temperature: Temperature can affect the rate of both abiotic and biotic degradation of TBT.

Dissolved Organic Matter: The presence of dissolved organic matter in the water can also influence the partitioning behavior of TBT. who.int

The persistence and fate of organotin compounds like tributyltin linoleate (B1235992) in the aquatic environment are a function of these interconnected factors, which determine their solubility, sorption to suspended matter and sediment, and degradation rates. gnest.org

Environmental Transformation and Biotransformation Pathways of Tributyltin Compounds

Abiotic Degradation Mechanisms: Photolysis and Hydrolysis Kinetics under Environmental Conditions

The abiotic degradation of tributyltin compounds in the aquatic environment occurs primarily through photolysis and hydrolysis. mst.dk

Hydrolysis: The hydrolytic cleavage of the tin-carbon bond is generally a slow process under typical environmental pH conditions (pH 5-9). mst.dk Hydrolysis only becomes a significant degradation pathway under extreme pH conditions, which are not common in most natural waters. mst.dk

Photolysis: Photodegradation, or the breakdown of the molecule by light, contributes to the transformation of tributyltin. mst.dk Laboratory studies have demonstrated that TBT in solution is degraded upon exposure to UV light, particularly at wavelengths around 300 nm. nih.gov However, the effectiveness of photolysis in natural settings is often limited by the penetration depth of UV radiation into the water column, which can be reduced by water turbidity. mst.dk The presence of photosensitizing substances, such as humic acids, can accelerate the rate of photodegradation. inchem.org For instance, in laboratory assays with photosensitizers, the half-life of TBT has been observed to decrease significantly. inchem.org Despite this, under natural conditions in a Canadian harbor, the degradation of TBT over 89 days was less than 50%. inchem.org

The table below summarizes the photolytic half-life of tributyltin under various conditions.

| Condition | Half-Life | Source |

| Natural sunlight (distilled or natural water) | > 89 days | nih.gov |

| UV light (300 nm) | 1.1 days | nih.gov |

| UV light (350 nm) | > 18 days | nih.gov |

| Seawater with photosensitizer (acetone) | 3.5 days | nih.gov |

Microbial Biodegradation: Sequential Dealkylation Pathways and Metabolite Formation (Dibutyltin, Monobutyltin (B1198712), and Inorganic Tin)

Biological degradation is considered the most significant pathway for the removal and detoxification of tributyltin from the environment. waterquality.gov.au The primary mechanism of microbial biodegradation is a sequential and progressive oxidative debutylation (or dealkylation). iscientific.orgwho.int

This process involves the stepwise removal of the butyl groups from the tin atom, leading to the formation of progressively less toxic metabolites:

Tributyltin (TBT) is first degraded to Dibutyltin (B87310) (DBT) .

Dibutyltin (DBT) is subsequently degraded to Monobutyltin (MBT) .

Finally, Monobutyltin (MBT) is mineralized to non-toxic inorganic tin (Sn) . iscientific.orgresearchgate.net

This sequential dealkylation significantly reduces the toxicity of the original compound, as dibutyltin and monobutyltin derivatives are considerably less harmful than tributyltin. researchgate.net The process is founded on the splitting of the carbon-tin bond, which can be initiated through hydroxylation followed by the cleavage of the butyl group.

Field and laboratory studies have confirmed this pathway. For example, following a significant organotin release in a freshwater river system, monitoring of bed sediments over several years showed a substantial decrease in TBT concentrations, a corresponding increase in the degradation intermediates DBT and MBT, and ultimately, a rise in inorganic tin concentrations.

Role of Specific Microbial Communities (Bacteria, Algae, Fungi) and Their Enzymatic Activities in Biotransformation

A diverse range of microorganisms have demonstrated the ability to degrade tributyltin compounds. This capability is not isolated to a single group but is found across bacteria, algae, and fungi, indicating a widespread metabolic potential in aquatic and sediment ecosystems. who.intpic.int

Bacteria: Numerous bacterial species are capable of degrading TBT. who.int Both Gram-negative genera (like Pseudomonas, Alcaligenes, Aeromonas, and Vibrio) and Gram-positive genera (such as Bacillus) have been identified as TBT degraders. pic.int Some bacteria can utilize TBT as a source of carbon. The degradation process is often mediated by enzymes such as cytochrome P-450 dependent monooxygenases, which hydroxylate the butyl group, initiating its removal.

Algae: Microalgae, including the green alga Ankistrodesmus falcatus, have been shown to degrade TBT to its less toxic derivatives and inorganic tin. researchgate.net Studies have found that after a 28-day culture, a significant percentage of the initial TBT was converted to inorganic tin. researchgate.net

Fungi: Wood-degrading fungi and other filamentous fungi, such as Cunninghamella elegans, are also effective in the biotransformation of tributyltin. who.intpic.int These fungi degrade TBT sequentially to DBT and MBT. pic.int In some fungal species, the degradation process is also linked to cytochrome P-450 enzymes. pic.int

The table below lists microbial genera known to be involved in the degradation of tributyltin.

| Microbial Group | Examples of Genera | Source(s) |

| Bacteria | Pseudomonas, Alcaligenes, Vibrio, Aeromonas, Bacillus | who.intpic.int |

| Algae | Ankistrodesmus | researchgate.net |

| Fungi | Cunninghamella | who.intpic.int |

Influence of Environmental Conditions (e.g., Oxygenation, Mineral Elements, Co-metabolism) on Degradation Rates

The rate and efficiency of tributyltin biodegradation are heavily influenced by a variety of environmental factors. who.int

Oxygenation: Biodegradation of TBT occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. mst.dk However, there is some disagreement in the literature regarding which condition is more favorable. Some studies suggest that anaerobic degradation is slower than aerobic degradation, while others propose it can be more rapid. who.int For instance, one study reported a TBT half-life of five months under aerobic conditions and 1.5 months under anaerobic conditions. researchgate.net In a microcosm experiment with estuarine sediment, the highest degradation percentage (36.8%) occurred under anaerobic conditions at 4°C. researchgate.net

Mineral Elements and Co-metabolism: The availability of other nutrients is crucial. Many microorganisms degrade TBT through co-metabolism, meaning they require another readily biodegradable organic substance to support their growth and enzymatic activity. who.intresearchgate.net Barug (1981) observed that the biodegradation of TBT by bacteria and fungi to DBT and MBT only occurred when a secondary carbon source was provided. researchgate.net

Other Physicochemical Factors: Temperature, pH, and salinity also play a significant role. mst.dk Higher water temperatures can increase the rate of degradation. pic.int The composition of the sediment, particularly the organic matter content, can also influence degradation. In one study, TBT degradation was faster (half-life of 28 days) in organic-rich sediments compared to sandy, organic-poor sediments (half-life of 78 days). dtic.mil

The table below provides examples of how environmental factors affect TBT degradation half-life.

| Environmental System/Condition | Half-life (t₁/₂) | Source |

| Organic-rich sediments | 28 days | dtic.mil |

| Organic-poor, sandy sediments | 78 days | dtic.mil |

| Aerobic microbial degradation | 5 months | researchgate.net |

| Anaerobic microbial degradation | 1.5 months | researchgate.net |

Resistance and Adaptation Mechanisms in Microbial Populations Exposed to Tributyltin

In environments contaminated with tributyltin, microbial populations can develop resistance. However, resistance to TBT does not always equate to the ability to degrade the compound.

Mechanisms of resistance can include the active efflux of the toxicant out of the cell, preventing it from reaching inhibitory intracellular concentrations. Studies have isolated TBT-resistant bacteria from contaminated sediments, yet these organisms did not necessarily degrade TBT in pure laboratory cultures. This suggests that resistance can be a survival strategy independent of biotransformation capability.

Interestingly, research comparing bacteria from TBT-polluted sites with those from non-polluted environments did not always find a significant difference in TBT resistance levels. iscientific.org This finding implies that a certain level of tolerance may be an inherent characteristic of some bacterial groups rather than a specifically selected trait in response to contamination. iscientific.org In some highly resistant bacterial strains, such as certain Pseudomonas species, the resistance was not found to be mediated by plasmids, which are often responsible for antibiotic and metal resistance. iscientific.org

Bioaccumulation and Trophic Transfer Within Aquatic Ecosystems

Uptake Mechanisms and Bioconcentration Factors (BCF) in Marine and Freshwater Organisms

Aquatic organisms absorb tributyltin through various pathways. The primary route of uptake is direct absorption from the water column. cdc.gov For fish, this occurs across the gills, while invertebrates like Daphnia magna also absorb TBT from the water. nih.govwikipedia.org Additionally, TBT can accumulate on the surface of algae and bacteria, as well as within their cells. epa.gov For organisms living in or near the benthos, contaminated sediments represent another significant source of exposure, as TBT readily adsorbs to sediment particles. waterquality.gov.auresearchgate.net Laboratory experiments have confirmed that sediment-sorbed TBT can be transferred to benthic organisms like polychaetes. researchgate.net

The potential for a chemical to accumulate in an organism directly from the water is quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. wikipedia.org TBT exhibits a high potential for bioconcentration, though BCF values vary considerably among species. mst.dk Laboratory studies have reported BCFs up to 7,000 for some molluscs and fish, and field studies have found even higher values. mst.dk For example, BCFs for the freshwater green alga (Ankistrodesmus falcatus) have been estimated as high as 30,000, while the snail Nucella lapillus exhibited a BCF of 250,000 after prolonged exposure to very low environmental concentrations. cdc.govwaterquality.gov.au This high variability underscores the differing physiological and metabolic capacities of aquatic species to handle TBT exposure.

The following tables present a selection of reported BCF values for TBT in various freshwater and marine organisms, illustrating the wide range of accumulation potential across different taxa.

Table 1: Bioconcentration Factors (BCF) for Tributyltin in Select Freshwater Organisms

| Species | Common Name | BCF Value | Tissue/Organism |

|---|---|---|---|

| Daphnia magna | Water Flea | 1,300 | Whole body |

| Pimephales promelas | Fathead Minnow | 2,900 | Whole body |

| Oncorhynchus mykiss | Rainbow Trout | 1,800-4,400 | Whole body |

| Cyprinus carpio | Carp | 2,600 | Whole body |

| Dreissena polymorpha | Zebra Mussel | 900,000 | Whole body |

Data sourced from multiple studies and reports. cdc.govmst.dkcanada.ca

Table 2: Bioconcentration Factors (BCF) for Tributyltin in Select Marine Organisms

| Species | Common Name | BCF Value | Tissue/Organism |

|---|---|---|---|

| Crassostrea gigas | Pacific Oyster | 2,200-6,000 | Soft parts |

| Mytilus edulis | Blue Mussel | 10,000 | Whole body |

| Cyprinodon variegatus | Sheepshead Minnow | 2,600-4,000 | Whole body |

| Oncorhynchus tshawytscha | Chinook Salmon | 200-730 | Muscle |

| Nucella lapillus | Dogwhelk | 100,000-250,000 | Whole body |

Data sourced from multiple studies and reports. cdc.govwaterquality.gov.aucanada.ca

Role of Lipid Solubility in Bioaccumulation Potential across Taxa

The bioaccumulation of tributyltin is strongly influenced by its physicochemical properties, particularly its high lipid solubility (lipophilicity) and low water solubility. healthandenvironment.orgmdpi.com Chemicals that are lipophilic tend to partition from the aqueous environment into the fatty tissues of organisms, a key factor driving the bioaccumulation process. healthandenvironment.orgwikipedia.org This property is often measured by the octanol-water partition coefficient (Log Kₒw), with TBT having a moderately high Log Kₒw value, indicating its tendency to accumulate in lipids. wikipedia.orgmst.dk

As a result, TBT bioaccumulates in organisms primarily because of its solubility in fat. healthandenvironment.org This leads to higher concentrations in tissues and organs with greater lipid content. However, the relationship is not always straightforward. While some studies note preferential accumulation in lipid-rich tissues, others have found high concentrations in non-adipose tissues like the liver and kidney, suggesting that mechanisms other than simple lipophilic partitioning, such as binding to proteins, may also play a significant role. mst.dkcanada.ca For instance, one study on Japanese sea perch found no correlation between the concentration of TBT and the lipid content of the fish. nih.gov

Despite these complexities, the lipophilic nature of TBT is a fundamental driver of its bioaccumulation across a wide range of taxa, from microorganisms to marine mammals. mdpi.commst.dk The high fat solubility facilitates its retention in organisms, where it can persist for long periods. wikipedia.orgmdpi.com

Trophic Transfer and Biomagnification through Aquatic Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. When a contaminant's concentration increases at successively higher levels of the food web, it is known as biomagnification. wikipedia.org Tributyltin is readily absorbed by organisms at the base of the food chain, such as plankton, and is subsequently transferred to higher trophic levels. mdpi.comnih.gov

However, the evidence for significant biomagnification of TBT is mixed. Some studies have concluded that there is no strong evidence for TBT biomagnification in marine ecosystems. cdc.govresearchgate.netmst.dk For example, research comparing TBT with another organotin, triphenyltin (B1233371) (TPT), found that while TPT showed significant biomagnification, a similar trend was not observed for TBT. researchgate.netnih.govnih.gov The biomagnification factor for TBT in Steller sea lions was also found to be low, suggesting rapid degradation and excretion in this species. oup.com

Conversely, other research indicates that some degree of biomagnification does occur, particularly in the lower parts of the food chain involving plankton, invertebrates, and fishes. wikipedia.org The accumulation of TBT in top predators like fish, seabirds, and marine mammals to relatively high concentrations is cited as evidence of its potential to move up the food web. mdpi.comcanada.ca The Trophic Magnification Factor (TMF), a measure of a chemical's concentration increase per trophic level, was calculated to be 0.59 for TBT in one study of a marine food web in Bohai Bay, indicating no magnification (a TMF greater than 1 suggests biomagnification). nih.gov This contrasts with a TMF of 3.70 for TPT in the same study. nih.gov The discrepancies in findings may be due to species-specific metabolic capabilities and differences in food web structures across various ecosystems. researchgate.net

Interspecies Variability in Accumulation Patterns and Capacities

There is significant variability among aquatic species in their ability to absorb, metabolize, and accumulate tributyltin. mst.dk This interspecies variation is evident in the wide range of BCF values observed across different taxa (see Tables 1 and 2). For instance, molluscs often exhibit particularly high BCFs, partly due to a limited metabolic capacity to break down TBT. healthandenvironment.orgmst.dk Bivalve molluscs are known to accumulate TBT to very high levels. mst.dk

Metabolism plays a crucial role in determining the persistence and accumulation of TBT within an organism. Many species can metabolize TBT through sequential dealkylation, breaking it down into less toxic dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) compounds, and eventually to inorganic tin. epa.govwaterquality.gov.au The efficiency of this metabolic process varies greatly. In some saltwater crabs, fish, and shrimp, DBT is the major metabolite found. epa.gov In contrast, some organisms, such as certain caprellids and smaller fish, appear to have a lower capacity to degrade TBT, leading to the accumulation of elevated levels of the parent compound. nih.gov Studies on Steller sea lions found that DBT residues were often higher than TBT, suggesting active degradation of TBT in the liver. oup.com

Accumulation patterns also differ within the body of a single organism. TBT concentrations are often highest in organs like the liver and brain, with lower levels found in muscle tissue. nih.govtandfonline.com For example, in white croaker and yellowtail, TBT concentrations were found to be higher in the liver and brain than in the muscle. nih.gov This differential distribution reflects the varying lipid content and metabolic activity of different tissues.

Ecotoxicological Mechanisms and Ecological Consequences of Tributyltin Exposure

Cellular and Molecular Modes of Action in Non-Target Aquatic Organisms

The toxicity of tributyltin linoleate (B1235992) stems from the action of tributyltin, a potent biocide. nih.gov The lipophilic nature of TBT allows it to readily cross cell membranes, initiating a cascade of detrimental cellular and molecular events. nih.govresearchgate.net

Interactions with Biological Membranes: Permeabilization and Ionic Gradient Disruption

Tributyltin's primary cellular target is the cell membrane. nih.gov Its lipophilicity facilitates its embedment within the lipid bilayer of biological membranes. researchgate.net This interaction perturbs the structural integrity of the membrane, leading to increased permeability. researchgate.netmdpi.com TBT can act as an ionophore, facilitating the exchange of ions like chloride across the membrane, which disrupts crucial ionic gradients necessary for normal cellular function. epa.gov This disruption can lead to cellular swelling and, in the case of erythrocytes, hemolysis. nih.gov Studies have shown that TBT can induce a shape transformation in erythrocytes from discocytes to echinocytes, indicating its entry into the outer membrane bilayer. nih.gov

Interference with Energy Metabolism and Mitochondrial ATP Synthesis

Tributyltin is a potent inhibitor of mitochondrial ATP synthesis. pnas.org It targets the F1F0 ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production. pnas.org TBT binds to the F0 subunit of the ATP synthase, blocking the ion channel and thereby inhibiting the synthesis of ATP. pnas.org This inhibition of oxidative phosphorylation leads to a significant depletion of cellular ATP, compromising energy-dependent cellular processes. nih.govresearchgate.net In mollusks, TBT has been shown to depress the activity of mitochondrial oligomycin-sensitive Mg-ATPase, a key component of the energy production machinery. nih.gov This disruption of energy metabolism can have far-reaching consequences for the organism's survival.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production

Exposure to tributyltin has been consistently linked to the induction of oxidative stress in a variety of aquatic organisms. nih.govnih.govmdpi.com TBT promotes the generation of reactive oxygen species (ROS), such as superoxide anions, which can damage cellular components like lipids, proteins, and DNA. nih.govfrontiersin.org This increase in ROS can overwhelm the antioxidant defense systems of the organism, leading to a state of oxidative stress. nih.gov Studies in zebrafish have demonstrated that TBT exposure leads to significantly elevated levels of ROS and malondialdehyde (a marker of lipid peroxidation), along with reduced activities of antioxidant enzymes like superoxide dismutase and catalase. nih.gov Similarly, in the blue crab Callinectes sapidus, TBT exposure resulted in increased ROS concentrations. nih.gov

Interactive Table: Effects of Tributyltin on Oxidative Stress Markers

| Organism | TBT Concentration | Duration of Exposure | Observed Effects |

| Zebrafish (Danio rerio) | 0.2, 1, and 2 µg/L | From 2 hours post-fertilization | Increased ROS and MDA levels; Decreased SOD and CAT activities nih.gov |

| Blue Crab (Callinectes sapidus) | 100 and 1000 ng/L | 7 days | Increased ROS concentration nih.gov |

| Japanese Medaka (Oryzias latipes) | 1 and 10 ng/g-bw/d | 4 weeks | Increased SOD activity and MDA content in eyes mdpi.com |

Impact on Enzyme Systems, including Cytochrome P450 (CYP) System in Fish

Tributyltin can interfere with various enzyme systems, including the cytochrome P450 (CYP) system, which is crucial for the metabolism of xenobiotics and endogenous compounds. In fish, TBT has been shown to inhibit the activity of CYP1A, a specific isoform of cytochrome P450. nih.gov In vitro studies on red mullet and flounder demonstrated that TBT progressively inhibited 7-ethoxyresorufin O-deethylase (EROD) and benzo[a]pyrene hydroxylase (BPH) activities, both of which are catalyzed by CYP1A. nih.gov This inhibition can alter the toxicity and carcinogenicity of other environmental pollutants. nih.gov Furthermore, TBT has been found to inhibit the conjugation of testosterone, indicating its interference with steroid metabolism. nih.gov

Endocrine Disruption Mechanisms at the Molecular Level, exemplified by Imposex Induction Pathways in Gastropods

Tributyltin is a well-established endocrine-disrupting chemical, most notably causing imposex in female gastropods—the superimposition of male sexual characteristics. mdpi.comacs.orgnih.govresearchgate.net The molecular mechanisms underlying imposex are complex and involve multiple pathways:

Retinoid X Receptor (RXR) Pathway: TBT has been shown to bind to the retinoid X receptor (RXR) with high affinity. acs.org The activation of RXR is believed to play a crucial role in the development of imposex by triggering the differentiation and growth of male genital tracts in females. acs.orgnih.gov Studies have shown increased transcription of the RXR gene in the penis of imposex-affected females. nih.gov

Aromatase Inhibition: Another proposed mechanism is the inhibition of aromatase, an enzyme that converts androgens to estrogens. nih.gov By inhibiting aromatase, TBT can lead to an accumulation of testosterone, which in turn promotes the development of male characteristics. nih.govnih.gov

Neurotoxic Effects: TBT is also known to be neurotoxic and can accumulate in the ganglia of snails. nih.gov It is hypothesized that TBT may abnormally trigger the release of peptide hormones, such as Penis Morphogenic Factor (PMF), which are involved in sexual differentiation. nih.gov

Ecological Impacts on Marine and Freshwater Biota Populations

The ecotoxicological effects of tributyltin at the cellular and molecular level translate into significant adverse impacts on populations of marine and freshwater organisms. medecine-maritime.frmdpi.comresearchgate.net

The most well-documented ecological impact of TBT is the widespread occurrence of imposex in gastropod populations. medecine-maritime.frnih.govresearchgate.net This condition can lead to reproductive failure and, in severe cases, population decline and local extinctions. researchgate.net For example, declines in the abundance of gastropods have been correlated with bioavailable TBT levels. nih.gov

Beyond gastropods, TBT affects a wide range of aquatic organisms. In oysters, TBT exposure can cause shell malformations and reduced growth. mdpi.comresearchgate.net Studies have shown a significant decline in oyster abundance in areas with high TBT contamination. nih.gov Fish exposed to TBT can experience developmental abnormalities, including cardiovascular defects, and behavioral changes. nih.govnih.gov TBT is also toxic to crustaceans, tunicates, and sponges, leading to impoverished marine invertebrate communities in contaminated areas. researchgate.net

The bioaccumulative and persistent nature of TBT means that it can be transferred through the food web, potentially impacting higher trophic levels. medecine-maritime.fr Although regulations have been implemented to ban the use of TBT in antifouling paints, its legacy of contamination continues to pose a threat to aquatic ecosystems. nih.govmedecine-maritime.fr

Interactive Table: Ecological Impacts of Tributyltin on Aquatic Organisms

| Organism Group | Observed Impacts |

| Gastropods | Imposex, reproductive failure, population decline nih.govresearchgate.netnih.gov |

| Oysters | Shell malformations, reduced growth, population decline researchgate.netnih.gov |

| Fish | Developmental abnormalities (e.g., cardiovascular defects), behavioral changes nih.govnih.gov |

| Crustaceans, Tunicates, Sponges | Reduced populations, impoverished communities researchgate.net |

Reproductive Impairment and Developmental Abnormalities in Molluscs (e.g., Oysters, Snails, Bivalves)

One of the most well-documented and severe impacts of TBT exposure is on the reproductive systems of molluscs. researchgate.net Even at extremely low concentrations, TBT can induce a condition known as imposex in female gastropods, where they develop male sexual characteristics such as a penis and vas deferens. bioflux.com.ronih.gov This phenomenon is irreversible and can lead to sterility and population decline. bioflux.com.ronih.gov

Key Research Findings on Reproductive Impairment:

Imposex Induction: TBT has been shown to cause imposex in over 72 species of gastropods, making it a widely used bioindicator for TBT contamination. proquest.com The development of imposex is dose-dependent, with some species showing effects at TBT concentrations as low as 1 nanogram per liter (ng/L). bioflux.com.ro

Sterility and Population Decline: Severe cases of imposex can block the oviduct, leading to reproductive failure and ultimately, the death of the female snail. bioflux.com.ro This has resulted in significant declines and even local extinctions of gastropod populations in heavily contaminated areas. nih.govnih.gov

Oyster Abnormalities: In bivalves like oysters, TBT exposure can lead to shell thickening and chambering, where the shell develops abnormal, gel-filled cavities. proquest.com It also affects gametogenesis, leading to a halt in reproductive cell development and an increased proportion of males in some oyster species. nih.govnih.gov

Embryonic and Larval Toxicity: TBT is toxic to the embryonic and larval stages of many aquatic organisms. researchgate.netmdpi.com Exposure can lead to developmental delays, reduced hatching success, and morphological abnormalities in molluscan embryos. researchgate.netresearchgate.netnih.gov For instance, studies on the great pond snail (Lymnaea stagnalis) have shown that TBT exposure during embryonic development can delay hatching and cause shell malformations. researchgate.net

| Organism | Effect | Effective Concentration | Source |

|---|---|---|---|

| Dog-whelk (Nucella lapillus) | High percentage of imposex | 0.019 µg/L | |

| Great pond snail (Lymnaea stagnalis) | Failure of egg hatching | Not specified | researchgate.net |

| Pearl oyster (Pinctada fucata martensii) | Increased embryonic mortality | Not specified | researchgate.net |

| European flat oyster (Ostrea edulis) | Increased mortality and changes in gametogenesis | 20 ng/L and 2000 ng/L | nih.gov |

Growth Inhibition and Morphological Changes in Aquatic Invertebrates and Plants

Tributyltin exposure can significantly inhibit the growth and cause morphological abnormalities in a wide range of aquatic invertebrates and plants. These effects are often observed at concentrations that are sublethal but have long-term consequences for the health and survival of the organisms.

Key Research Findings on Growth and Morphology:

Invertebrate Growth: Chronic exposure to TBT has been shown to reduce growth rates in various marine invertebrates. For example, significant reductions in the growth of larval inland silverside (Menidia beryllina) were observed at 0.93 µg/L.

Mollusc Shell Deformities: As mentioned previously, TBT is known to cause shell thickening and deformities in oysters. This is a result of TBT interfering with the calcification process.

Crustacean Development: Studies on crustaceans, such as the brine shrimp (Artemia salina), have demonstrated that TBT exposure can lead to abnormal growth in total length, head width, abdominal width, and tail width. researchgate.net It can also cause improper development of mandibles and swimming appendages. researchgate.net

Aquatic Plant Impacts: TBT can also affect marine plants. For instance, it is accumulated by eelgrass (Zostera marina), and while specific morphological changes are less documented, its presence in plant tissues indicates a potential for disruption of physiological processes. epa.gov

| Organism/Group | Effect | Effective Concentration | Source |

|---|---|---|---|

| Larval inland silverside (Menidia beryllina) | Significant growth reduction | 0.93 µg/L | |

| Oysters (Saccostrea commercialis) | Significant shell deformities | Correlated with tissue TBT levels up to 27 µg/L Sn/kg | |

| Freshwater algae | Inhibition of growth and photosynthesis | 10 µg/L (96-hour LC50) | |

| Natural phytoplankton communities | Toxic effects | As low as 0.1 µg/L |

Alterations in Microbial Community Structure and Function in Sediments (e.g., Nutrient Cycling, Respiration)

Sediments act as a major sink for TBT in aquatic environments. wikipedia.org The accumulation of TBT in sediments can have profound effects on the structure and function of microbial communities, which are crucial for nutrient cycling and other ecosystem processes.

Key Research Findings on Microbial Communities:

Toxicity to Bacteria: TBT is toxic to many microorganisms, and its presence can lead to a decrease in bacterial abundance. mdpi.com However, some bacteria have developed resistance to TBT and can even degrade it, although this process is often slow. mdpi.comnih.govresearchgate.net

Impact on Nutrient Cycling: While direct studies on TBT's impact on specific nutrient cycling pathways are complex, the alteration of microbial community structure implies a potential disruption of processes like nitrogen and sulfur cycling, which are driven by specific microbial groups.

Biodegradation: The primary mechanism for the breakdown of TBT in the environment is through microbial degradation. ljmu.ac.uk This process involves the sequential removal of butyl groups, leading to less toxic dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). taylorfrancis.com The efficiency of this degradation is influenced by factors such as the presence of oxygen and the specific microbial communities present. ljmu.ac.uk

Broader Ecosystem-Level Effects and Biodiversity Implications

The direct toxic effects of TBT on individual organisms can cascade through the food web, leading to broader ecosystem-level impacts and a reduction in biodiversity. beyondpesticides.org

Key Research Findings on Ecosystem Effects:

Population Declines: The reproductive failure and mortality caused by TBT in sensitive species, particularly gastropods, have led to significant population declines and, in some cases, local extinctions. nih.govnih.gov This loss of key species can alter community structure.

Bioaccumulation and Biomagnification: TBT bioaccumulates in organisms, meaning its concentration increases over time within an individual. wikipedia.org There is also evidence of biomagnification, where the concentration of TBT increases at higher trophic levels, although the extent of this is debated. wikipedia.org High levels of TBT have been found in top predators such as marine mammals, indicating its movement through the food chain. wikipedia.org

Impacts on Non-Target Organisms: The toxicity of TBT is not limited to molluscs. It affects a wide range of non-target organisms, including fish, crustaceans, and other invertebrates. wikipedia.org This broad-spectrum toxicity contributes to a general decline in the health of aquatic ecosystems.

Changes in Community Composition: In areas with high TBT contamination, there can be a shift in the dominant species, favoring more tolerant organisms. For example, a study in San Diego Bay hypothesized that changes in the composition of hard-bottom communities were related to TBT from boat moorings. epa.gov

Development and Application of Biological Indicators and Biomarkers for Environmental Monitoring of Tributyltin Contamination

Due to the potent effects of TBT at very low concentrations, biological indicators and biomarkers have become essential tools for monitoring its presence and impact in the environment.

Biological Indicators:

Imposex in Gastropods: The development of imposex in female gastropods is a highly specific and sensitive indicator of TBT contamination. bioflux.com.rofit.edu The degree of imposex, often measured using indices like the Vas Deferens Sequence Index (VDSI), can be correlated with the level of TBT in the environment. scispace.com The dog-whelk (Nucella lapillus) is a classic example of an indicator species for TBT pollution. wikipedia.org

Oyster Shell Abnormalities: The characteristic shell thickening and chambering in oysters serve as a visible indicator of TBT exposure.

Biomarkers:

Biomarkers are sub-organismal responses to chemical exposure and can provide early warning signals of contamination. fit.edu

Biochemical Responses:

Stress Proteins: Exposure to TBT can induce the synthesis of stress proteins, such as heat shock proteins (HSPs), in organisms like the blue mussel (Mytilus edulis). scispace.com

Enzyme Activity: TBT can inhibit the activity of certain enzymes. For example, it is thought to cause imposex by inhibiting cytochrome P450 aromatase, an enzyme involved in sex hormone metabolism. proquest.com

Physiological and Histopathological Alterations:

Lysosomal Membrane Stability: The stability of lysosomal membranes in the digestive glands of mussels can be used as a general biomarker of stress from a variety of pollutants, including TBT. scispace.com

Histopathological Changes: Microscopic examination of tissues, such as the gonads of molluscs, can reveal abnormalities caused by TBT exposure. bioflux.com.ro

Molecular Biomarkers:

Gene Expression: Modern techniques can be used to analyze changes in gene expression (transcriptomics) in response to TBT exposure, providing insights into the molecular mechanisms of toxicity. nih.gov

The use of these biological indicators and biomarkers in monitoring programs has been crucial for assessing the extent of TBT contamination and the effectiveness of regulations aimed at reducing its use. fit.edu

Advanced Analytical Methodologies for Detection and Quantification of Tributyltin Compounds in Environmental Matrices

Sample Preparation Techniques: Comprehensive Review of Extraction, Clean-up, and Derivatization Methods

The initial and most critical stage in the analysis of tributyltin from environmental samples is the effective extraction of the analyte from the matrix, followed by clean-up to remove interfering substances. The choice of technique depends on the sample matrix (e.g., water, sediment, biota) and the subsequent analytical method.

Extraction: For aqueous samples, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). pjoes.comepa.gov LLE often involves using a non-polar solvent like n-hexane in the presence of a complexing agent such as tropolone. nih.gov SPE is a popular alternative, offering high recovery rates and reduced solvent consumption. pjoes.com Cartridges packed with materials like C18-bonded silica (B1680970) or Florisil are used to retain the organotin compounds, which are then eluted with a suitable solvent. pjoes.comepa.gov A specialized technique known as stir bar sorptive extraction (SBSE) has also been shown to be effective for pre-concentrating TBT from water samples, achieving very low detection limits. nih.gov

For solid matrices like sediment and biological tissues, the extraction process is more rigorous. Techniques include soxhlet extraction, ultrasonic-assisted extraction (UAE), and pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE). nih.govpjoes.comnih.gov These methods typically use organic solvents or solvent mixtures, often acidified, to release the TBT from the sample matrix. nih.govanalchemres.org For instance, a mixture of acetic acid and methanol (B129727) is commonly used for sediment extraction. pjoes.com

Clean-up: Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the analysis. pjoes.com This is particularly important for complex samples like sediments and tissues. nih.gov Clean-up can be achieved using techniques like column chromatography with adsorbents such as silica gel or Florisil. nih.govpjoes.com The goal is to isolate the organotin compounds while discarding lipids, pigments, and other macromolecules. pjoes.com

Derivatization: For analysis by gas chromatography (GC), the ionic and non-volatile tributyltin compounds must be converted into more volatile and thermally stable derivatives. pjoes.comresearchgate.net This is a crucial step that significantly influences the sensitivity and accuracy of the GC-based methods. The two most common derivatization approaches are:

Grignard Reaction: This involves reacting the TBT extract with a Grignard reagent, such as methylmagnesium bromide or pentylmagnesium bromide, to form tetra-alkylated tin derivatives. nih.gov

Ethylation: This method uses sodium tetraethylborate (NaBEt4) to ethylate the TBT cations. This is often preferred as it can be performed directly in an aqueous solution (in situ), simplifying the procedure. pjoes.comresearchgate.net

It is important to note that for methods utilizing liquid chromatography (LC), derivatization is often not required, which simplifies sample preparation. nih.govsciex.com

| Matrix | Extraction Method | Derivatization Reagent | Typical Recovery (%) | Reference |

|---|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Sodium Tetraethylborate (NaBEt4) | 65-70 | pjoes.com |

| Water | Stir Bar Sorptive Extraction (SBSE) | Not Applicable (for LC-MS) | 92-102 | nih.gov |

| Sediment | Ultrasonic-Assisted Extraction (UAE) with Acetic Acid/Methanol | Sodium Tetraethylborate (NaBEt4) | Quantitative | pjoes.com |

| Sediment | Pressurised Liquid Extraction (PLE) | Not Applicable (for LC-MS/MS) | Not Specified | nih.gov |

| Biota | Soxhlet Extraction with n-Hexane | n-hexyl magnesium bromide (Grignard) | Not Specified | nih.gov |

Chromatographic Separation Techniques: Advancements in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Organotin Speciation

Chromatographic separation is essential for isolating tributyltin from its degradation products (dibutyltin and monobutyltin) and other organotin compounds, a process known as speciation analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for this purpose.

Gas Chromatography (GC): GC, particularly capillary GC, offers high-resolution separation of derivatized organotin compounds. pjoes.com The separation is typically performed on a non-polar or medium-polarity capillary column, such as one coated with 5% phenylpolysiloxane. pjoes.com The choice of column and temperature programming is optimized to achieve baseline separation of the different organotin species. pjoes.com Due to the need for derivatization, GC methods can be more labor-intensive. sciex.com However, advancements like two-dimensional heart-cut GC (GC-GC) have been developed to enhance selectivity by fractionating TBT from interfering matrix components, allowing for analysis at extremely low concentrations. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides a powerful alternative to GC, with the primary advantage of not requiring a derivatization step. nih.govsciex.com This simplifies the sample preparation process and avoids potential errors associated with the derivatization reaction. sciex.com Reversed-phase HPLC is the most common mode of separation, using C18 or pentafluorophenyl (PFP) columns. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an acidified aqueous solution is typically employed to separate the organotin species based on their polarity. nih.govsciex.com

| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Key Advantage | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary Column (e.g., 5% phenylpolysiloxane) | Helium (Carrier Gas) | High separation efficiency for derivatized compounds. | pjoes.com |

| Two-Dimensional GC (GC-GC) | Coupled capillary columns | Helium (Carrier Gas) | Excellent selectivity, removes interferences. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 or PFP | Methanol/Acetonitrile and acidified water (Gradient) | No derivatization required. | nih.govsciex.com |

Detection and Quantification Technologies: Application of Mass Spectrometry (MS, MS/MS, ICP-MS), Atomic Absorption Spectrometry (AAS), and Atomic Emission Detectors (AED)

The choice of detector coupled to the chromatographic system is critical for achieving the required sensitivity and selectivity for trace-level TBT analysis.

Mass Spectrometry (MS): Mass spectrometry is the most widely used detection technique due to its high sensitivity and specificity. When coupled with GC (GC-MS), it can identify compounds based on their mass spectra. pjoes.com For even higher selectivity and to reduce background noise, tandem mass spectrometry (MS/MS), such as a triple quadrupole mass spectrometer (QqQ), can be used. nih.gov This technique monitors specific fragmentation transitions of the parent ion, significantly improving the signal-to-noise ratio. nih.gov Similarly, HPLC coupled with MS or MS/MS (LC-MS, LC-MS/MS) is a powerful tool for the direct analysis of underivatized TBT. nih.govsciex.com Electrospray ionization (ESI) is a common interface for LC-MS analysis of organotins. sciex.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is an element-specific detector that offers extremely low detection limits for tin. researchgate.neteurofins.com.au When hyphenated with GC or HPLC (GC-ICP-MS or HPLC-ICP-MS), it provides speciation information by separating the different organotin compounds before they enter the plasma for atomization and ionization. researchgate.net The ICP-MS detects the tin isotopes, making it a highly selective and sensitive method that is less susceptible to organic matrix interferences compared to molecular MS. eurofins.com.au

Atomic Spectrometry Detectors:

Atomic Absorption Spectrometry (AAS): This technique can be coupled with chromatography for element-specific detection. However, its sensitivity may not be sufficient for the ultra-trace levels required by some environmental quality standards. researchgate.net

Flame Photometric Detector (FPD): An FPD is a common, cost-effective detector for GC that is sensitive to sulfur and phosphorus, but can also be equipped with a filter to detect tin. pjoes.com It offers good sensitivity for many applications. pjoes.com

Atomic Emission Detector (AED): An AED coupled to a GC can simultaneously determine the atomic emission of multiple elements, providing empirical formula information for the eluting compounds.

Development of High-Sensitivity and High-Specificity Methods for Trace Analysis in Complex Environmental Samples

Regulatory bodies like the European Union have set very low environmental quality standards (EQS) for TBT in surface waters, on the order of picograms per liter (pg/L). core.ac.uknih.gov Meeting these stringent requirements has driven the development of highly sensitive and specific analytical methods.

A key strategy is the coupling of advanced sample preparation techniques with highly selective chromatography and detection. For instance, the combination of stir bar sorptive extraction (SBSE) with thermal desorption (TD) and GC-MS/MS allows for the accurate quantification of TBT at the low nanogram per liter level. nih.gov To push detection limits even lower, into the pg/L range, two-dimensional heart-cut GC (GC-GC-MS/MS) has been successfully employed to eliminate matrix interferences that obscure the TBT signal at ultra-trace concentrations. nih.gov

Another approach to enhance sensitivity in GC-MS is the use of negative ion chemical ionization (NICI), which has been shown to be 250-400 times more sensitive than conventional electron impact (EI) mode for TBT analysis. nih.gov For HPLC-based methods, coupling with tandem mass spectrometry (LC-MS/MS) provides the specificity needed to analyze TBT directly in complex matrices without derivatization, achieving detection limits as low as 1.25 ng Sn/g in sediments. nih.gov

| Methodology | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| GC-GC-MS/MS | Water | 11 pg/L | nih.gov |

| GC-NICI-MS | Sea Water | 20 pg/mL | nih.gov |

| LC-MS/MS (QqQ) | Sea Water | 0.8 ng/L | nih.gov |

| PSE-LC-MS/MS | Sediment | 1.25 ng Sn/g | nih.gov |

Interlaboratory Validation and Quality Assurance Protocols in Environmental Monitoring Programs

To ensure the reliability and comparability of environmental monitoring data for tributyltin, robust quality assurance and quality control (QA/QC) protocols are essential. This includes method validation, participation in interlaboratory comparison studies, and the use of certified reference materials (CRMs).

Method Validation: Analytical methods must be thoroughly validated to demonstrate their suitability for a specific purpose. pjoes.comnih.gov Key validation parameters include linearity, accuracy (trueness and precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and measurement uncertainty. nih.govarpat.toscana.it Accuracy is often assessed by analyzing spiked samples at various concentrations and by using CRMs. pjoes.com Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) experiments. researchgate.net

Certified Reference Materials (CRMs): The use of CRMs is a cornerstone of QA/QC in organotin analysis. pjoes.com CRMs are materials with a certified concentration of the analyte(s) of interest, such as sediments or biota tissues. pjoes.com By analyzing a CRM and comparing the measured value to the certified value, laboratories can verify the accuracy of their entire analytical procedure, from extraction to final determination. pjoes.com Examples of commonly used CRMs include BCR-462 (coastal sediment) and ERM-CE477 (mussel tissue). pjoes.com

Environmental Remediation and Mitigation Strategies for Tributyltin Contamination

Physico-Chemical Remediation Techniques for Contaminated Sediments

Physico-chemical treatments involve the use of physical processes and chemical reactions to remove, destroy, or immobilize contaminants within the sediment matrix. These techniques are often faster than biological methods but can be associated with higher costs and greater disruption to the sediment's original properties.